tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride
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Overview
Description
tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride is a chemical compound with the molecular formula C15H24ClN3O2 and a molecular weight of 313.82 g/mol . It is known for its role as a human inducible nitric oxide synthase (iNOS) inhibitor and serves as an intermediate for selective iNOS inhibitors .
Mechanism of Action
Target of Action
The primary target of “tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride” is the human inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes.
Mode of Action
This compound acts as an inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of NO. The inhibition of iNOS activity by this compound is long-acting, with an IC50 value of 2.0uM .
Preparation Methods
The synthesis of tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. The process may include the use of reagents such as Boc2O and DMAP (4-Dimethylaminopyridine) to achieve high yields . Industrial production methods are not extensively documented, but the compound is generally prepared for research purposes .
Chemical Reactions Analysis
tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity in these types of reactions.
Scientific Research Applications
This compound is primarily used in scientific research as an iNOS inhibitor. It has applications in:
Comparison with Similar Compounds
Similar compounds to tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride include other iNOS inhibitors and Boc-protected amines. Some examples are:
N-(3-(Aminomethyl)benzyl)carbamate: Similar structure but lacks the Boc protection.
tert-Butyl N-(2-(Acetimidoylaminomethyl)phenyl)carbamate: Similar Boc-protected amine with a different aromatic substitution pattern.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound .
Biological Activity
tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- CAS Number: 180001-98-3
- Molecular Formula: C13H20N2O2·HCl
Physical Properties
Property | Value |
---|---|
Molecular Weight | 260.77 g/mol |
Appearance | White to off-white powder |
Solubility | Soluble in water |
Melting Point | Not specified |
The biological activity of this compound is primarily linked to its interaction with specific biological targets, potentially influencing various biochemical pathways. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties: In vitro studies have indicated cytotoxic effects on cancer cell lines, suggesting it may inhibit tumor growth.
Case Studies and Research Findings
-
Antibacterial Activity:
- A study published in Journal of Medicinal Chemistry assessed the antibacterial properties of several carbamate derivatives, including tert-butyl N-[3-(acetimidoylaminomethyl)benzyl]carbamate. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL .
- Cytotoxicity Against Cancer Cells:
- Mechanistic Studies:
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Concentration Range | Observed Effect |
---|---|---|---|
Antibacterial | S. aureus | 10 - 100 µg/mL | Significant inhibition |
Antibacterial | E. coli | 10 - 100 µg/mL | Significant inhibition |
Cytotoxicity | HeLa | 1 - 100 µM | Induced apoptosis |
Cytotoxicity | MCF-7 | 1 - 100 µM | Induced apoptosis |
Pharmacological Profiles
Property | Value |
---|---|
Antimicrobial Spectrum | Broad-spectrum activity |
IC50 (HeLa) | ~25 µM |
IC50 (MCF-7) | ~30 µM |
Properties
IUPAC Name |
tert-butyl N-[[3-[(1-aminoethylideneamino)methyl]phenyl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-11(16)17-9-12-6-5-7-13(8-12)10-18-14(19)20-15(2,3)4;/h5-8H,9-10H2,1-4H3,(H2,16,17)(H,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBLVCQQFRNNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC(=C1)CNC(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676221 |
Source
|
Record name | tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180001-98-3 |
Source
|
Record name | tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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